

Application Notes and Protocols: Influenza Virus NP (44-52) Peptide

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Compound of Interest		
Compound Name:	Influenza virus NP (44-52)	
Cat. No.:	B12383220	Get Quote

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Introduction

The Influenza Virus Nucleoprotein (NP) is a major structural protein of the influenza virus and a key target for the cellular immune response. The NP (44-52) peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant epitope restricted to the Human Leukocyte Antigen (HLA)-A*01 allele.[1][2][3][4][5] As a conserved epitope across various influenza A virus strains, this peptide is an invaluable tool for researchers studying T-cell immunity to influenza, developing novel vaccines, and evaluating the efficacy of antiviral therapies. These application notes provide detailed information and protocols for the use of synthetic **Influenza Virus NP (44-52)** peptide in immunological research.

Product Information

Product Name: Influenza Virus NP (44-52) Peptide

Sequence: CTELKLSDY (Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr)[1][6]

HLA Restriction: HLA-A*01[1][3][5]

Source: Influenza A Virus Nucleoprotein, amino acid positions 44-52[6][7]

Applications:



- Stimulation of influenza-specific CD8+ T-cells in vitro.
- Positive control in immunological assays such as ELISpot and Intracellular Cytokine Staining (ICS).[7]
- T-cell epitope mapping and immune monitoring.[7]
- Research and development of T-cell based vaccines and immunotherapies.[7]

Quantitative Data

The following tables summarize typical quantitative data for the **Influenza Virus NP (44-52)** peptide.

Parameter	Typical Value/Range	Method
Purity	>95%	HPLC
Molecular Weight	1071.3 g/mol	Mass Spectrometry
Appearance	White lyophilized powder	-



Parameter	Typical Value/Range	Notes
MHC Class I Binding Affinity (HLA-A01:01)	High	The NP (44-52) epitope is a well-established, immunodominant epitope, indicating a strong binding affinity to the HLA-A01:01 molecule. Precise IC50 values can be predicted using bioinformatic tools such as NetMHCpan.
Frequency of Specific CD8+ T-cells	In HLA-A1 positive donors, the frequency of Cytotoxic T Lymphocyte precursors (CTLp) specific for NP (44-52) can be significantly higher compared to other epitopes, with one study reporting a threefold higher frequency in certain HLA backgrounds.[8] The frequency can range from low to high depending on the donor's exposure history to influenza.	The frequency of responding T-cells is highly variable between individuals. It is recommended to screen multiple donors to identify those with a detectable response.

Experimental Protocols Peptide Reconstitution

- Preparation: Before opening, centrifuge the vial to ensure the lyophilized peptide is at the bottom.
- Solvent Selection: For most applications, sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) is recommended for initial reconstitution. Subsequently, dilute with a sterile aqueous buffer such as Phosphate Buffered Saline (PBS) or cell culture medium.
- Reconstitution Steps:



- Add a small volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
- Gently vortex or pipette to ensure the peptide is fully dissolved.
- For working solutions, dilute the DMSO stock with an appropriate aqueous buffer to the desired final concentration. Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.
- Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

This protocol outlines the steps to quantify NP (44-52)-specific, IFN-y-secreting T-cells from Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

- PVDF-membrane ELISpot plate
- Anti-human IFN-y capture and biotinylated detection antibodies
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Recombinant human IL-2
- Complete RPMI medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
- Influenza NP (44-52) peptide
- Negative control (e.g., irrelevant peptide or DMSO vehicle)
- Positive control (e.g., Phytohemagglutinin (PHA))



Procedure:

- Plate Coating:
 - Pre-wet the ELISpot plate wells with 35% ethanol for 1 minute.
 - Wash the plate 5 times with sterile PBS.
 - Coat each well with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
- Cell Preparation and Stimulation:
 - The following day, wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.
 - Thaw cryopreserved PBMCs and resuspend in complete RPMI medium. A resting period of 1-2 hours at 37°C is recommended.
 - Adjust the cell concentration to 2-3 x 10⁶ cells/mL.
 - \circ Add 100 µL of the cell suspension to each well (2-3 x 10⁵ cells/well).
 - \circ Add 100 µL of the NP (44-52) peptide at the desired final concentration (e.g., 1-10 µg/mL).
 - Include negative and positive control wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
- Detection:
 - Wash the plate with PBS containing 0.05% Tween-20 (PBST).
 - Add the biotinylated detection antibody diluted in PBST and incubate for 2 hours at room temperature.
 - Wash the plate with PBST.
 - Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.



- Wash the plate with PBST and then PBS.
- Spot Development:
 - Add the substrate solution and monitor for the development of spots.
 - Stop the reaction by washing thoroughly with tap water.
 - Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol describes the detection of intracellular IFN-y in NP (44-52)-specific CD8+ T-cells.

Materials:

- PBMCs
- Influenza NP (44-52) peptide
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against human CD3, CD8, and IFN-y
- Fixable viability dye
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer

Procedure:

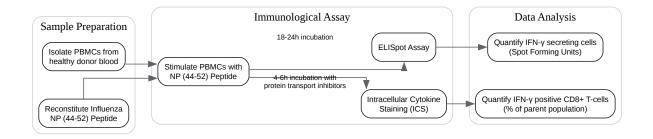
- Cell Stimulation:
 - Resuspend PBMCs in complete RPMI medium at 1-2 x 10⁶ cells/mL.
 - Add the NP (44-52) peptide to the desired final concentration (e.g., 1-10 μg/mL). Include negative and positive controls.



- Incubate for 1 hour at 37°C in a 5% CO2 incubator.
- Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.
- Surface Staining:
 - Wash the cells with FACS buffer.
 - Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
 - Wash the cells with FACS buffer.
 - Stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at
 4°C in the dark.
- Fixation and Permeabilization:
 - Wash the cells with FACS buffer.
 - Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
- Intracellular Staining:
 - Wash the cells with Permeabilization buffer.
 - Stain with fluorochrome-conjugated anti-IFN-γ antibody diluted in Permeabilization buffer for 30 minutes at 4°C in the dark.
- Acquisition and Analysis:
 - Wash the cells with Permeabilization buffer and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data by gating on live, singlet lymphocytes, followed by CD3+CD8+ T-cells, and then determine the percentage of IFN-y-positive cells.



Visualizations Experimental Workflow

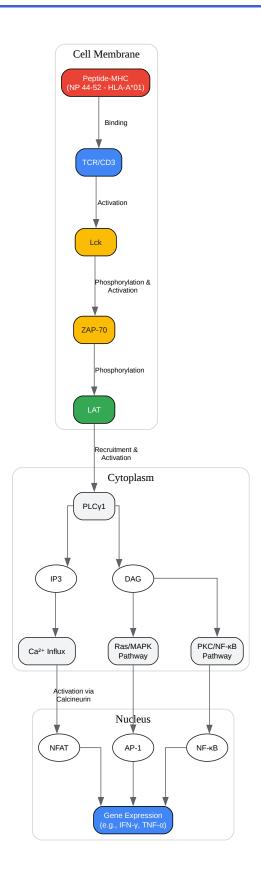


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Caption: A typical experimental workflow for assessing T-cell responses to Influenza NP (44-52).

T-Cell Receptor (TCR) Signaling Pathway





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Caption: Simplified TCR signaling cascade upon recognition of the NP (44-52) peptide.



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